5'-Inosinic acid, 2'-azido-2'-deoxy-
Description
Overview of Modified Nucleosides in Biochemical Investigations
Nucleic acids, the fundamental molecules of life, are polymers of four canonical nucleosides. However, nature has also evolved a vast array of modified nucleosides that play crucial roles in regulating gene expression and maintaining genomic stability. Inspired by this natural diversity, scientists have synthesized a plethora of artificial nucleoside analogues to investigate various biochemical phenomena.
These synthetic analogues can be designed to mimic natural nucleosides, allowing them to be incorporated into DNA or RNA by cellular enzymes. Once incorporated, the modification can serve as a probe to study:
Nucleic acid structure and dynamics: Modified nucleosides can introduce conformational changes or act as spectroscopic reporters to monitor the structural dynamics of DNA and RNA.
Enzyme mechanisms: By replacing natural substrates with modified analogues, researchers can investigate the catalytic mechanisms of polymerases, ligases, and other nucleic acid-modifying enzymes.
Nucleic acid-protein interactions: Analogues can be used to map the binding sites of proteins on DNA and RNA or to trap transient interactions for further analysis.
The table below provides a brief overview of different types of modified nucleosides and their primary applications in biochemical research.
| Type of Modification | Example | Primary Application(s) |
| Base Modification | 7-deaza-guanine | Probing DNA-protein interactions, sequencing |
| Sugar Modification | 2'-fluoro-arabinonucleic acid (FANA) | Antisense therapy, structural biology |
| Phosphate (B84403) Backbone Modification | Phosphorothioates | Nuclease resistance, therapeutic oligonucleotides |
| Functional Group Tagging | Azidonucleosides | Bioorthogonal labeling, cross-linking |
Historical Context of Azidonucleoside Research
The synthesis of azidonucleosides dates back several decades, with early research focused on their potential as antiviral and anticancer agents. The development of 3'-azido-3'-deoxythymidine (AZT), a potent inhibitor of HIV reverse transcriptase, marked a significant milestone in this area.
However, the true potential of azidonucleosides in chemical biology research was unlocked with the advent of bioorthogonal chemistry in the early 2000s. The ability to specifically label and visualize biomolecules in their native environment has since led to a surge in the synthesis and application of a wide variety of azidonucleoside analogues, including those with modifications at the sugar moiety, the nucleobase, or the phosphate backbone. The synthesis of oligonucleotides containing 2-azido-2'-deoxyinosine was first described in the late 1990s, paving the way for the development of tools like 5'-Inosinic acid, 2'-azido-2'-deoxy-. researchgate.netnih.gov
Structure
3D Structure
Properties
CAS No. |
65048-09-1 |
|---|---|
Molecular Formula |
C10H12N7O7P |
Molecular Weight |
373.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12N7O7P/c11-16-15-5-7(18)4(1-23-25(20,21)22)24-10(5)17-3-14-6-8(17)12-2-13-9(6)19/h2-5,7,10,18H,1H2,(H,12,13,19)(H2,20,21,22)/t4-,5-,7-,10-/m1/s1 |
InChI Key |
VSMCSSABENEADJ-QYYRPYCUSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Biochemical Reactivity and Nitrogen Centered Radical Generation from 2 Azido 2 Deoxyinosine Derivatives
Formation Mechanisms of Nitrogen-Centered Radicals (NCRs) from Azidonucleosides
Nitrogen-centered radicals are broadly classified into four main types: σ-iminyl (R=N•), π-aminyl (R¹-N(•)-R²), π-amidyl (R¹-CO-N(•)-R²), and π-aminium (R¹-N(•)H-R²)+. mdpi.comnih.gov The generation of these radicals from azidonucleosides like 2'-azido-2'-deoxyinosine can be initiated through several distinct mechanisms. mdpi.comnih.gov Nucleosides with a strategically placed azido (B1232118) group are effective precursors for producing NCRs under various conditions. nih.gov
Homolytic cleavage of the N-N₂ bond in the azido group is a primary pathway for generating nitrogen-centered radicals. mdpi.comnih.gov This process can be induced under reductive or oxidative conditions. mdpi.comnih.gov For instance, radiation-produced electrons can react with azidonucleosides at nearly diffusion-controlled rates to form NCRs. mdpi.com This reductive process often yields the same radical species that are observed under oxidative conditions, highlighting the versatility of azidonucleosides as NCR precursors. mdpi.comnih.gov While specific studies on 2'-azido-2'-deoxyinosine are limited, preliminary results indicate that the addition of a radiation-produced electron to this compound leads to a complex mixture of radicals. nih.gov
Dissociative electron attachment (DEA) is a key mechanism in the formation of NCRs from azidonucleosides. mdpi.comnih.gov In this process, a low-energy electron attaches to the azido group, forming a transient negative ion (TNI) or an unstable azide (B81097) anion radical (RN₃•⁻). mdpi.comdigitellinc.comnih.gov This species then rapidly dissociates, losing a molecule of dinitrogen (N₂) to form a highly basic nitrene anion radical (RN•⁻). researchgate.net Subsequent protonation of this intermediate by the surrounding solvent, such as water, yields the aminyl radical (RNH•). digitellinc.comresearchgate.net This DEA pathway has been identified as a fundamental step in the generation of radicals from various azidonucleosides. mdpi.com The efficiency of this process can be influenced by the position of the azido group on the nucleoside. digitellinc.com
Proton-coupled electron transfer (PCET) represents another significant mechanism for generating radicals from nucleoside derivatives. mdpi.comnih.gov PCET involves the concerted transfer of an electron and a proton. nih.govresearchgate.net In the context of azidonucleosides, PCET pathways can influence the final radical species formed. For example, in the case of 3′-azido-2′,3′-dideoxyguanosine, electron attachment leads to the oxidation of the guanine (B1146940) base through an intramolecular electron-coupled proton transfer, resulting in a G(N1-H)• radical. nih.gov PCET is a critical mechanism in many biological processes, including the action of ribonucleotide reductases, where it facilitates long-range radical transport. mit.edu
Characterization of Specific Radical Species
The transient and reactive nature of nitrogen-centered radicals necessitates specialized techniques for their characterization. Electron Spin Resonance (ESR) spectroscopy is a primary tool for studying these species, providing detailed information about their electronic structure and environment. mdpi.comoakland.edu
Azidonucleosides serve as precursors for a variety of nitrogen-centered radicals. mdpi.com
Aminyl radicals (π-type) are frequently generated through the DEA pathway followed by protonation. mdpi.comacs.org These radicals are oxidizing species and can undergo subsequent reactions, such as hydrogen atom abstraction. nih.govacs.org
Iminyl radicals (σ-type) can be formed from the conversion of aminyl radicals. acs.orgnih.gov For instance, a π-aminyl radical can transform into a thermodynamically more stable σ-iminyl radical through either a bimolecular reaction involving an α-azidoalkyl radical intermediate or by tautomerization. acs.orgnih.gov
Amidyl radicals are another class of NCRs, characterized by the radical center being on a nitrogen atom adjacent to a carbonyl group. researchgate.netnih.gov
Aminium radicals are cationic species with the radical center on a positively charged nitrogen atom. mdpi.comnih.gov
The specific type of radical generated can be influenced by the structure of the parent azidonucleoside and the reaction conditions. mdpi.com
Electron Spin Resonance (ESR) spectroscopy is the principal technique used to identify and characterize the nitrogen-centered radicals generated from azidonucleosides. mdpi.com Low-temperature ESR allows for the trapping and observation of transient radical species. oakland.edu The resulting ESR spectra exhibit characteristic hyperfine coupling constants (HFCCs) that arise from the interaction of the unpaired electron with nearby magnetic nuclei, such as ¹⁴N and ¹H. oakland.edu These spectral signatures are unique to the specific type of radical and provide insight into its electronic and geometric structure. oakland.edu For example, the ESR spectrum of an aminyl radical will differ significantly from that of an iminyl radical, allowing for their distinction. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental ESR to aid in the assignment of radical structures and the interpretation of their spectra. oakland.edu
| Radical Type | General Structure | Method of Generation from Azidonucleosides |
| Aminyl Radical | R¹-N(•)-R² | Dissociative Electron Attachment followed by protonation |
| Iminyl Radical | R=N• | Conversion from π-aminyl radicals |
| Amidyl Radical | R¹-CO-N(•)-R² | Generated from various N-functionalized amide precursors |
| Aminium Radical | (R¹-N(•)H-R²)+ | Protonation of aminyl radicals or oxidation of amines |
Regio- and Stereoselectivity in Radical Formation
The generation of nitrogen-centered radicals from 2'-azido-2'-deoxynucleoside derivatives, including 2'-azido-2'-deoxyinosine, is a process governed by intricate factors that dictate the reaction's regio- and stereoselectivity. The initial step involves the reduction of the azido group, often through methods like dissociative electron attachment, leading to the formation of a highly reactive aminyl radical (R-NH•). The subsequent reactivity of this radical, particularly its propensity for intramolecular hydrogen abstraction or addition reactions, is highly dependent on the structural and electronic environment within the nucleoside.
Research into the radical chemistry of azidonucleosides has revealed that the position of the azido group on the sugar moiety significantly influences the reaction pathways. nih.govnih.gov While detailed experimental studies focusing exclusively on 2'-azido-2'-deoxyinosine are limited, preliminary findings from electron paramagnetic resonance (EPR) spectroscopy indicate a complex scenario. The addition of a radiation-produced electron to 2-azido-2′-deoxyinosine results in complex EPR signals. Subsequent UV photoexcitation of the sample leads to a mixture of radicals, which suggests the formation of sugar-based radicals rather than a singular, stable guanyl aminyl radical. mdpi.com This complexity underscores the competitive nature of various radical reaction pathways.
In more broadly studied 2'-azido-2'-deoxy pyrimidine (B1678525) nucleosides, which serve as valuable models, the aminyl radical generated at the C2' position exhibits distinct reactivity. mdpi.com The stereochemical and electronic environment surrounding the radical center plays a crucial role in determining the subsequent steps. nih.gov The reactivity of the aminyl radical is influenced by its proximity to potential hydrogen donors within the sugar ring or the nucleobase.
The table below summarizes key factors influencing the selectivity of radical formation and subsequent reactions in 2'-azidonucleoside derivatives, drawing inferences for 2'-azido-2'-deoxyinosine based on existing literature for related compounds.
| Factor | Influence on Regio- and Stereoselectivity | Relevance to 2'-Azido-2'-deoxyinosine |
| Position of Azido Group | The location of the initial azido group dictates the position of the resulting aminyl radical, thereby influencing which C-H bonds are accessible for intramolecular abstraction. | In 2'-azido-2'-deoxyinosine, the aminyl radical is formed at the C2' position of the deoxyribose sugar. |
| Sugar Pucker Conformation | The conformation of the furanose ring (e.g., C2'-endo, C3'-endo) affects the distances and dihedral angles between the aminyl radical and potential hydrogen atom sources, thereby influencing the stereoselectivity of hydrogen abstraction. | The preferred sugar pucker of the 2'-azido-2'-deoxyinosine derivative will influence the spatial orientation of the C2' aminyl radical relative to neighboring protons. |
| Electronic Properties of Nucleobase | The electron-donating or -withdrawing nature of the purine (B94841) base can influence the stability and reactivity of the aminyl radical. | The hypoxanthine (B114508) base in inosine (B1671953) may electronically influence the reactivity of the aminyl radical at the C2' position. |
| Reaction Conditions | The method of radical generation (e.g., enzymatic, electrochemical, radiation-induced) can affect the species produced and their subsequent reaction pathways. mdpi.com | As observed in preliminary studies, radiation-induced radical formation in 2'-azido-2'-deoxyinosine leads to a complex mixture of radical species. mdpi.com |
The generation of nitrogen-centered radicals from azidonucleosides is a versatile method for producing reactive intermediates. mdpi.com The regio- and stereoselectivity of the incorporation of the azido group itself is a critical first step in these studies. nih.gov Once formed, the aminyl radical's fate is a delicate balance of competing reaction pathways, with the ultimate product distribution being a consequence of the subtle interplay of the factors outlined above. For 2'-azido-2'-deoxyinosine, the initial EPR findings suggest that predicting a single, selective outcome is challenging and that multiple radical species are likely formed. mdpi.com
Interactions with Biological Macromolecules and Enzymatic Systems
Ribonucleotide Reductase (RNR) Inhibition by Azidonucleotides
2'-Azido-2'-deoxynucleoside 5'-diphosphates are recognized as mechanism-based inhibitors of ribonucleotide reductase (RNR), an enzyme crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. medchemexpress.com The inhibitory action of these compounds is a complex process involving the generation of radical species within the enzyme's active site.
Role of Sulfinylimine Radicals in RNR Inactivation
The inactivation of RNR by 2'-azidonucleotides is proposed to involve the formation of a transient sulfinylimine radical. researchgate.net This process is initiated when the 2'-azido-2'-deoxynucleoside 5'-diphosphate binds to the active site of RNR. A proposed mechanism suggests that after initial radical formation at the 3' position of the ribose ring, the azide (B81097) group is eliminated. The released hydrazoic acid then reacts with a thiyl radical in the active site, leading to the generation of nitrogen gas and a sulfinylimine radical, which ultimately leads to the inactivation of the enzyme. researchgate.net
Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in studying these transient radical intermediates. In studies with 2'-azido-2'-deoxycytidine (B1195721) 5'-diphosphate, a transient free radical was observed, and its hyperfine structure suggested it to be of the sulfenylimine type, located at the active site within the R1 protein subunit of the enzyme. medchemexpress.com
Mechanistic Studies of Enzyme-Substrate Interactions
The interaction between 2'-azidonucleoside 5'-diphosphates and RNR has been the subject of theoretical and experimental investigation. These compounds act as "suicide inhibitors," where the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that inactivates the enzyme. medchemexpress.com
For the inhibition to occur, the azido (B1232118) inhibitor must bind to the substrate-binding site in a manner analogous to the natural substrate. This is supported by the observation that the presence of the negative allosteric effector dATP, which alters the substrate binding site, prevents the formation of the transient radical. medchemexpress.com Furthermore, mutations in the R2 protein subunit that block the long-range electron transfer necessary for catalysis also prevent the formation of the radical intermediate, confirming that the inhibitory process is mechanistically linked to the enzyme's normal catalytic cycle. medchemexpress.com While the general mechanism has been studied for azidocytidine and azidouridine derivatives, specific kinetic data for the interaction of 2'-azido-2'-deoxy-5'-inosinic acid diphosphate (B83284) with RNR is not extensively detailed in the available literature.
Substrate Specificity of Polymerases for Azidonucleoside Triphosphates
The triphosphate form of 2'-azidonucleosides can act as substrates for DNA and RNA polymerases, allowing for their incorporation into nucleic acid chains. However, the efficiency of this incorporation is highly dependent on the specific polymerase and the identity of the azidonucleoside.
Generally, 2'-azidonucleoside triphosphates are not ideal substrates for many natural polymerases. For example, 2'-deoxy-2'-azidoadenosine 5'-triphosphate (AZTP) is incorporated by Escherichia coli RNA polymerase at a rate approximately one-tenth that of ATP, and it also acts as a competitive inhibitor of poly(AU) synthesis. docksci.com The substrate efficiency can be influenced by the nature of the purine (B94841) or pyrimidine (B1678525) base.
Table 1: Polymerase Substrate Activity for Selected 2'-Azidonucleoside Triphosphates
| Polymerase | 2'-Azidonucleoside Triphosphate | Relative Incorporation Efficiency |
|---|
Note: Data is based on studies with related azidonucleosides and may not be directly representative of 2'-azido-2'-deoxyinosine triphosphate.
Mechanisms of Cellular Nucleic Acid Cross-linking Mediated by Azidonucleosides
Once incorporated into DNA or RNA, azidonucleosides can serve as powerful tools for studying nucleic acid interactions through cross-linking. The azide group is a photoactivatable moiety, which upon irradiation with UV light, can form a highly reactive nitrene intermediate. This nitrene can then react with nearby molecules, including proteins or other nucleic acid strands, to form a stable covalent bond. nih.govresearchgate.net
This photoaffinity labeling approach allows for the identification of molecules that are in close proximity to the modified nucleotide within a cellular context. nih.gov The process involves the metabolic incorporation of the azidonucleoside into cellular nucleic acids, followed by irradiation to induce cross-linking.
Another strategy for cross-linking involves the use of "click chemistry". Azide-modified nucleotides incorporated into DNA or RNA can react with molecules containing alkyne groups in a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). nih.gov This allows for the targeted ligation of oligonucleotides or the attachment of various labels and functional molecules.
The cellular uptake and metabolism of azidonucleosides are prerequisites for their use in in vivo cross-linking studies. Studies have shown that some 2'-azidonucleosides can be taken up by cells and phosphorylated to their active triphosphate forms, which are then incorporated into cellular RNA. nih.gov The efficiency of these processes can vary depending on the specific nucleoside and the cell type. The precise mechanisms and efficiency of cellular uptake and subsequent cross-linking for 2'-azido-2'-deoxyinosine have not been fully elucidated.
Advanced Research Applications and Methodological Utility of 2 Azido 2 Deoxyinosine
Click Chemistry Applications in Bioconjugation and Ligation
Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, and can be performed in complex biological environments with minimal side reactions. The azide (B81097) group of 2'-azido-2'-deoxyinosine and related azidonucleosides serves as a key functional handle for these bioorthogonal reactions, enabling the precise chemical modification of nucleic acids for visualization, enrichment, and analysis. jenabioscience.com Two primary forms of azide-alkyne cycloaddition are widely used: the copper(I)-catalyzed reaction (CuAAC) and the metal-free, strain-promoted variant (SPAAC). mdpi.com
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. glenresearch.commdpi.comnih.gov This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally suitable for modifying complex biomolecules like nucleic acids. glenresearch.com
In this methodology, azidonucleosides such as 2'-azido-2'-deoxyinosine can be incorporated into DNA or RNA strands. These modified nucleic acids are then reacted with a molecule of interest—such as a fluorophore, a biotin (B1667282) tag, or another biomolecule—that has been functionalized with a terminal alkyne. The reaction is catalyzed by copper(I) ions, which can be generated in situ from a Cu(II) salt like copper sulfate (B86663) with a reducing agent such as sodium ascorbate. jenabioscience.com To prevent potential damage to DNA from copper ions, stabilizing ligands like tris(benzyltriazolylmethyl)amine (TBTA) are often employed. glenresearch.comglenresearch.com This approach has been used for the high-density functionalization of multiple alkyne moieties within an oligonucleotide, achieving complete conversion to the labeled product. glenresearch.com The resulting triazole linkage is highly stable, forming a permanent covalent bond between the nucleic acid and the reporter molecule. nih.gov This "click-DNA ligation" strategy allows for the synthesis of long, modified oligonucleotides by joining smaller fragments functionalized with azides and alkynes. nih.gov
Table 1: Key Features of CuAAC for Nucleic Acid Modification
| Feature | Description | Reference |
|---|---|---|
| Reactants | Azide-modified nucleoside and an alkyne-tagged reporter molecule. | |
| Catalyst | Copper(I) ions, often generated from CuSO₄ and sodium ascorbate. | nih.govjenabioscience.com |
| Product | Stable 1,4-disubstituted 1,2,3-triazole linkage. | mdpi.com |
| Key Advantage | High efficiency, specificity, and yield. | glenresearch.comnih.gov |
| Application | Post-synthetic labeling of DNA/RNA with probes for detection and analysis. | glenresearch.com |
While highly efficient, the use of copper in CuAAC can be problematic for studies within living cells due to its cytotoxicity. mdpi.comnih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides a powerful, copper-free alternative. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which possesses high ring strain. magtech.com.cn This intrinsic strain allows the cyclooctyne to react spontaneously with an azide without the need for a metal catalyst. nih.govmagtech.com.cn
The reaction is driven by the release of enthalpy from the strained ring, proceeding efficiently under physiological conditions, making it ideal for labeling biomolecules in living systems. nih.gov The 2'-azido group on nucleosides is well-suited for SPAAC reactions. nih.govnih.gov For instance, azidonucleosides can be metabolically incorporated into cellular nucleic acids, which can then be labeled with cyclooctyne-conjugated probes. nih.govnih.gov This approach avoids copper-induced RNA degradation and has been successfully used to label RNA in various organisms, from bacteria to mammals. nih.govnih.govresearchgate.net The reaction rate of SPAAC can be influenced by the structure of both the azide and the cyclooctyne. researchgate.netfiu.edunih.gov Despite generally forming two regioisomers, the bioorthogonality and biocompatibility of SPAAC have made it a widely adopted method for in vivo imaging and analysis of nucleic acids. nih.gov
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference |
|---|---|---|---|
| Catalyst | Requires Copper(I). | Metal-free. | glenresearch.comnih.gov |
| Suitability for Live Cells | Limited due to copper toxicity. | High, due to biocompatibility. | mdpi.comnih.gov |
| Alkyne Reactant | Terminal Alkyne. | Strained Cyclooctyne (e.g., DBCO). | magtech.com.cn |
| Reaction Driving Force | Catalysis. | Ring strain release. | magtech.com.cn |
| Primary Use Case | In vitro bioconjugation, fixed samples. | Live-cell imaging, in vivo labeling. | glenresearch.comnih.govnih.gov |
Metabolic labeling is a powerful technique to study the synthesis, turnover, and localization of biomolecules in living systems. nih.govsci-hub.se In this approach, cells or organisms are supplied with a modified precursor—an "azido-sugar" in this case, like 2'-azido-2'-deoxyinosine—which is then incorporated into newly synthesized biomolecules by the cell's own metabolic machinery. nih.gov
Azido-modified nucleosides can serve as effective chemical reporters for nascent DNA and RNA. nih.govresearchgate.net For example, 2'-deoxy-2'-azidoguanosine (AzG) has been used for the metabolic labeling of RNA in bacteria. nih.govresearchgate.netlongdom.org The 2'-azido group in these analogs mimics the natural 2'-hydroxyl group, allowing for incorporation into RNA, while simultaneously blocking conversion into deoxynucleotides, thus preventing DNA labeling. nih.govresearchgate.net Once incorporated, the azide-tagged nucleic acids can be detected through subsequent ligation to a fluorescent or affinity probe via CuAAC or, more commonly for live-cell applications, SPAAC. nih.govnih.govnih.gov This strategy allows for the specific analysis of newly transcribed RNA or newly replicated DNA. semanticscholar.org The combination of metabolic labeling with azidonucleosides and click chemistry enables genome-wide analysis of transcription, RNA degradation rates, and DNA replication with high sensitivity. nih.govnih.gov
Photoaffinity Labeling and Crosslinking Studies
Photoaffinity labeling (PAL) is a technique used to identify and characterize the binding sites of ligands on their target biomolecules, particularly for capturing weak or transient interactions. nih.govscispace.com The strategy involves a photo-reactive probe that binds reversibly to its target. Upon irradiation with UV light, the photoreactive group is converted into a highly reactive intermediate that forms a stable, covalent bond with nearby molecules, thus permanently "labeling" the binding site. nih.govenamine.net Azido-substituted purines, such as 2-azidoinosine, are effective photoreactive groups for these studies. researchgate.netnih.govnih.gov
Azido-nucleotide analogs are valuable tools for identifying and mapping nucleotide-binding sites on proteins. acs.org Analogs such as 2-azido-ADP and 2- and 8-azido-ATP have been successfully used as photoaffinity probes. nih.govresearchgate.net When an azidonucleoside like 2'-azido-2'-deoxyinosine is incorporated into a DNA or RNA oligonucleotide, the azido (B1232118) group on the purine (B94841) base can be photoactivated. researchgate.netnih.gov Upon UV irradiation, the aryl azide is converted into a highly reactive nitrene intermediate, which can insert into C-H or N-H bonds in the immediate vicinity, forming a covalent crosslink. scispace.com
This method allows researchers to probe the specific location of a nucleotide within a protein's binding pocket. For example, 2-azidoadenosine (B19884) diphosphate (B83284) has been used to label the tight nucleotide-binding site on the β subunit of chloroplast coupling factor 1. nih.gov Similarly, 2- and 8-azidoATP have been used to photo-label the catalytic site of 2-5A synthetase. researchgate.net The covalent nature of the bond formed ensures that the interaction can be detected even after denaturation and purification steps, facilitating the identification of the labeled protein and the specific amino acid residues at the binding interface. nih.gov
Understanding the intricate network of interactions between proteins and nucleic acids is fundamental to molecular biology. Photo-crosslinking with photoreactive nucleosides provides a powerful method to map these interactions directly. glenresearch.com Oligonucleotides containing photoreactive nucleosides, such as 2-azido-2'-deoxyinosine, can be synthesized and used as probes to identify DNA- or RNA-binding proteins. researchgate.netnih.gov
The methodology involves incorporating the photoreactive nucleoside at a defined position within a synthetic oligonucleotide. This oligonucleotide is then incubated with a protein or a cellular extract. Upon UV irradiation, the azido group on the nucleoside forms a covalent crosslink with any protein that is in close proximity. nih.govnih.gov This technique has been used to crosslink DNA polymerase I to DNA containing photoreactive dATP analogs. nih.gov By analyzing the crosslinked protein-nucleic acid complex, researchers can identify the specific proteins that bind to a particular sequence and map their binding footprint with high resolution. This provides critical information about the architecture of protein-nucleic acid complexes and their biological function. researchgate.netnih.gov
Table 3: Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 2'-azido-2'-deoxyinosine | |
| 2'-deoxy-2'-azidoguanosine | AzG |
| 2'-azidocytidine | 2'-AzCyd |
| 2-azidoadenosine diphosphate | 2-azido-ADP |
| 2-azidoadenosine triphosphate | 2-azido-ATP |
| 8-azidoadenosine triphosphate | 8-azido-ATP |
| tris(benzyltriazolylmethyl)amine | TBTA |
| dibenzocyclooctyne | DBCO |
| 5-azido-2'-deoxyuridine | AdU |
Radiosensitization Mechanisms at the Molecular Level
The therapeutic efficacy of radiotherapy is often limited by the intrinsic radioresistance of tumor cells. Radiosensitizers are chemical agents designed to increase the susceptibility of cancer cells to ionizing radiation. The nucleoside analog, 5'-Inosinic acid, 2'-azido-2'-deoxy-, hereafter referred to as 2'-azido-2'-deoxyinosine, is a compound of interest in this regard. While direct experimental studies on the radiosensitizing mechanisms of 2'-azido-2'-deoxyinosine are not extensively available in the public domain, its molecular structure suggests plausible pathways for enhancing radiation-induced cell killing. These mechanisms, inferred from research on similar azido-substituted and deoxy- aza-nucleosides, likely revolve around the generation of reactive radical species and the disruption of cellular DNA repair processes.
Ionizing radiation primarily damages biological macromolecules through the generation of free radicals, either directly from the macromolecule itself or, more commonly, through the radiolysis of water. The azido (-N₃) group of 2'-azido-2'-deoxyinosine is a key functional moiety that is expected to play a significant role in augmenting radical-mediated damage.
Upon exposure to ionizing radiation, the cellular environment is flooded with solvated electrons. The azido group is known to be highly reactive towards these electrons. The addition of a radiation-produced electron to the azido group of 2'-azido-2'-deoxyinosine is hypothesized to lead to the formation of a transient azide radical anion (RN₃•⁻). This species is unstable and can subsequently decompose, leading to the formation of a highly reactive aminyl radical (RNH•) and dinitrogen.
This process is significant for radiosensitization for two primary reasons:
Generation of Additional Reactive Species: The formation of aminyl radicals introduces an additional class of reactive species into the cellular milieu, beyond those generated by water radiolysis. These aminyl radicals can then participate in further damaging reactions, such as hydrogen abstraction from nearby biomolecules, including the DNA backbone or cellular membranes, thereby amplifying the initial radiation damage.
Localization of Damage: When 2'-azido-2'-deoxyinosine is incorporated into the DNA of tumor cells, the generation of the aminyl radical occurs in immediate proximity to the genetic material. This localized production of a highly reactive radical significantly increases the probability of inducing complex and difficult-to-repair DNA lesions, such as double-strand breaks and clustered DNA damage.
A crucial aspect of a cell's ability to survive radiation exposure is its capacity to repair DNA damage. Nucleoside analogs are well-established as inhibitors of DNA repair pathways, and it is highly probable that 2'-azido-2'-deoxyinosine exerts a significant part of its radiosensitizing effect through the inactivation of key cellular enzymes involved in the radiation response, particularly those of the DNA repair machinery.
After being metabolized into its triphosphate form, 2'-azido-2'-deoxyinosine can be recognized by DNA polymerases and incorporated into the DNA strand during replication. The presence of this modified nucleotide within the DNA can disrupt the normal function of DNA repair enzymes in several ways:
Steric Hindrance and Altered Conformation: The 2'-azido group is bulkier than the hydroxyl group it replaces. This modification can alter the local conformation of the DNA helix, creating a structure that is not efficiently recognized or processed by DNA glycosylases and endonucleases, which are critical enzymes in the Base Excision Repair (BER) pathway. The BER pathway is responsible for repairing a wide range of radiation-induced base damages.
Inhibition of Polymerase and Ligase Activity: The altered sugar moiety can also interfere with the catalytic activity of DNA polymerases and ligases. After the excision of a damaged base, these enzymes are responsible for filling the resulting gap and sealing the DNA backbone. The presence of 2'-azido-2'-deoxyinosine at or near the site of damage could stall these enzymes, leading to an accumulation of unrepaired single-strand breaks. These unrepaired breaks can be converted into lethal double-strand breaks during subsequent DNA replication.
The table below summarizes the potential interactions of 2'-azido-2'-deoxyinosine with key DNA repair pathways, based on the known mechanisms of other nucleoside analogs.
| DNA Repair Pathway | Key Enzymes Potentially Inhibited | Postulated Mechanism of Inhibition by 2'-Azido-2'-deoxyinosine |
| Base Excision Repair (BER) | DNA Glycosylases, AP Endonucleases, DNA Polymerases, DNA Ligases | Incorporation into DNA leads to altered substrate recognition and steric hindrance, stalling enzymatic activity. |
| Nucleotide Excision Repair (NER) | Excinucleases, DNA Polymerases, DNA Ligases | The modified nucleotide may create a distorted helix that is recognized by the NER machinery, but the subsequent steps of excision and resynthesis may be impeded. |
| Double-Strand Break Repair (DSBR) | Kinases (e.g., ATM, ATR), DNA-PKcs, Rad51 | While less direct, the accumulation of unrepaired single-strand breaks due to BER/NER inhibition can overwhelm the DSBR pathways. |
Computational and Spectroscopic Characterization of 2 Azido 2 Deoxyinosine Radicals and Interactions
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Identification
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. nih.gov The technique is highly specific and can provide detailed information about the electronic structure, environment, and identity of a radical. nih.gov
In the context of azido-nucleosides, EPR has been instrumental in providing evidence for the formation of radical intermediates. For instance, during the inhibition of ribonucleotide reductase by related 2'-azido-2'-deoxynucleotides, the appearance of new EPR signals corresponding to a nitrogen-centered radical has been observed, providing direct evidence for the involvement of free radical chemistry. nih.gov
The utility of EPR is often enhanced through a technique called spin trapping. wikipedia.org Due to the high reactivity and short half-lives of many radicals, direct detection can be challenging. wikipedia.org Spin trapping involves the use of a "spin trap" molecule, typically a nitrone or nitroso compound, which reacts with the transient radical to form a more stable and persistent radical adduct. wikipedia.orgnih.gov This spin adduct can then be readily detected and characterized by EPR. wikipedia.org The resulting EPR spectrum of the spin adduct often exhibits a characteristic hyperfine splitting pattern that can help identify the original transient radical. nih.gov
For example, in studies of radical formation in biological systems, spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) are commonly used. wikipedia.org The hyperfine coupling constants (hfcc) of the spin adduct, which arise from the interaction of the unpaired electron with nearby magnetic nuclei, are key parameters obtained from the EPR spectrum that aid in radical identification. wikipedia.org While direct EPR data for 2'-azido-2'-deoxyinosine radicals is not abundant in the cited literature, the principles of EPR and spin trapping are directly applicable to their study.
In a study of the radical SAM enzyme DesII, which catalyzes the dehydrogenation of a sugar nucleotide, a substrate-derived radical intermediate was successfully characterized using EPR spectroscopy. nih.gov The observed EPR spectrum was simulated to determine key parameters. nih.gov
| Parameter | Value |
| g-factor | 2.0025 |
| Hyperfine Splitting | 33.6 G (from two equivalent spin ½ nuclei) |
| This interactive table presents the EPR parameters for a substrate radical intermediate characterized in a study of the enzyme DesII, demonstrating the type of data obtainable for radical species. nih.gov |
This example illustrates how EPR can provide precise magnetic parameters that are fingerprints for a specific radical structure, a methodology that would be essential for identifying and characterizing radicals derived from 2'-azido-2'-deoxyinosine.
Theoretical and Computational Chemistry Approaches for Radical Characterization and Reaction Pathway Analysis
Theoretical and computational chemistry provides an indispensable toolkit for studying the properties of transient species like radicals and for mapping out complex reaction pathways that are difficult to probe experimentally. Using methods such as Density Functional Theory (DFT), chemists can calculate the geometries, energies, and electronic properties of molecules and transition states.
In one such study, the ring-closure reaction between a thiyl radical and the azido (B1232118) group was found to be a two-step process: an initial, rate-determining ring closure to form a cyclic intermediate, followed by the rapid loss of molecular nitrogen (N₂). nih.gov The calculations revealed that these intramolecular reactions are energetically favorable. nih.gov
| Reaction Parameter | Calculated Energy Range (kcal/mol) |
| Reaction Energy (Exothermicity) | -33.6 to -40.6 |
| Energy Barrier (Activation Energy) | 10.4 to 13.5 |
| This interactive table summarizes the calculated energetic parameters for the intramolecular reaction between a thiyl radical and an azido group in model compounds, demonstrating the favorability of this pathway. nih.gov |
These theoretical findings provide strong support for the chemical feasibility of such radical-mediated cyclization reactions. nih.gov Computational approaches can also predict spectroscopic properties, such as EPR parameters, which can then be compared with experimental data to validate the identity of an observed radical. By mapping the potential energy surface of a reaction, computational chemistry can reveal the lowest-energy pathways, identify key intermediates and transition states, and provide a detailed, atomistic understanding of the reaction mechanism. nih.gov
Future Directions and Emerging Research Avenues for 2 Azido 2 Deoxyinosine Analogues
Development of Novel Synthetic Routes
The synthesis of azidonucleosides, including 2'-azido-2'-deoxyinosine analogues, has historically presented challenges due to the reactivity of the azide (B81097) group, particularly with the phosphoramidite (B1245037) chemistry widely used in solid-phase oligonucleotide synthesis. iiserpune.ac.innih.gov The azide can react with P(III) species in a Staudinger reaction, complicating the standard synthesis of modified nucleic acids. nih.gov Consequently, a significant future direction is the development of more robust, efficient, and scalable synthetic routes.
Emerging strategies focus on post-synthetic modification, where a precursor molecule is incorporated into an oligonucleotide and subsequently converted to the azido (B1232118) derivative. A prime example is the development of a convenient pathway to 2'-azido RNA from readily accessible 2'-amino RNA precursors. nih.gov This method utilizes a diazotransfer reaction with fluorosulfuryl azide (FSO₂N₃) to convert the 2'-amino group to a 2'-azido group after the oligonucleotide has been assembled. nih.gov This approach bypasses the compatibility issues of the azide group during synthesis and has been successfully applied to RNAs of various lengths and structures. nih.gov Another established method involves the conversion of nucleoside derivatives like 2-fluoro-2'-deoxyinosine or 8-bromo-2'-deoxyadenosine (B120125) to their corresponding azido forms after oligonucleotide assembly using reagents like lithium azide. nih.gov
Future research will likely focus on refining these post-synthetic strategies and exploring new protecting groups and catalysts to improve yields and expand the chemical space of accessible analogues. iiserpune.ac.in The goal is to create a library of modified nucleosides that can be developed for various therapeutic and biotechnological applications. iiserpune.ac.in
| Synthetic Strategy | Description | Advantages | Challenges |
| Direct Incorporation | Using a phosphoramidite of the azidonucleoside directly in solid-phase synthesis. | Conceptually straightforward. | Incompatibility of the azide group with P(III) reagents (Staudinger reaction), potentially lowering yield. nih.gov |
| Post-Synthetic Conversion (Halogen Displacement) | Incorporating a halogenated nucleoside (e.g., 2-fluoro-2'-deoxyinosine) and subsequently displacing the halogen with an azide source (e.g., lithium azide). nih.gov | Avoids direct exposure of the azide to synthesis reagents. | May require harsh conditions for displacement; efficiency can vary. |
| Post-Synthetic Conversion (Diazotransfer) | Incorporating a 2'-amino-modified nucleoside and converting it to the 2'-azido form using a diazotizing reagent after synthesis. nih.gov | High efficiency, robust, and compatible with various other sensitive modifications. nih.gov | Requires an additional post-synthesis step and handling of potentially hazardous diazotizing reagents. |
Exploration of New Bioconjugation Chemistries
The azide group is a premier bioorthogonal handle, meaning it is stable in biological systems and does not react with endogenous functional groups. nih.gov This makes 2'-azido-2'-deoxyinosine analogues excellent substrates for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for site-specific labeling and functionalization of nucleic acids. mdpi.com These reactions are highly efficient and specific, enabling the attachment of a wide array of molecules, such as fluorophores, affinity tags, or therapeutic agents.
Future research is focused on expanding the toolkit of bioconjugation reactions involving azides. While CuAAC is prevalent, concerns about copper's cytotoxicity have spurred the development of copper-free alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC). The development of new bioorthogonal reactions that are fast, produce single products, and can be used alongside other bioorthogonal pairs is a key area of investigation. burleylabs.co.uk The goal is to enable increasingly complex, multi-component labeling experiments within living cells. Azido-modified nucleosides are central to these efforts, serving as chemical probes for metabolic labeling of DNA and RNA to study their dynamics and function. mdpi.com
| Bioconjugation Reaction | Description | Role of 2'-Azido Group | Application |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient cycloaddition reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source. | Acts as one of the key reactive partners ("click handle"). mdpi.com | Site-specific labeling of RNA/DNA with fluorescent probes, biotin (B1667282), or other reporter molecules. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction where a strained cyclooctyne (B158145) reacts spontaneously with an azide. | Acts as the reactive partner for the strained alkyne. | In vivo labeling and imaging where copper toxicity is a concern. mdpi.com |
| Staudinger Ligation | Reaction between an azide and a specifically engineered triarylphosphine to form a stable amide bond. acs.org | The electrophilic partner in the ligation. acs.org | Ligation of biomolecules, particularly in protein and peptide chemistry; adaptable to nucleic acids. |
Advanced Mechanistic Studies of Biological Radical Formation
Beyond its role as a chemical handle, the azido group can be a precursor to highly reactive nitrogen-centered radicals (NCRs). mdpi.com This property is a compelling avenue for therapeutic applications, particularly in oncology. Research has shown that dissociative electron attachment (DEA) to azidonucleosides, including analogues like 3'-azido-3'-deoxythymidine (AZT), can lead to the formation of aminyl radicals (RNH•). mdpi.com This process involves a low-energy electron being captured by the azide group, causing the release of dinitrogen (N₂) and the formation of a radical. mdpi.com
Advanced mechanistic studies using electron paramagnetic resonance (EPR) spectroscopy and density functional theory calculations are underway to precisely characterize these radical species and their subsequent reactions. mdpi.com A key hypothesis is that incorporating 2'-azido-2'-deoxyinosine analogues into genomic DNA could act as a radiosensitizer. mdpi.com Under hypoxic conditions found in many tumors, radiation could induce the formation of these NCRs directly within the DNA, leading to enhanced, localized damage and increased cancer cell death. mdpi.com Future work will focus on elucidating the exact mechanisms of radical formation, their diffusion and reaction pathways within the cellular environment, and how the specific position and chemical context of the azido group on the nucleoside influence these processes.
Integration with High-Throughput Screening Technologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. dovepress.commdpi.com 2'-Azido-2'-deoxyinosine analogues are well-suited for integration into HTS platforms in two primary capacities: as tools for assay development and as candidate therapeutic agents themselves.
As tools, their ability to be incorporated into nascent nucleic acids and subsequently "clicked" to a reporter molecule (e.g., a fluorophore) provides a powerful and adaptable readout for HTS assays. nih.gov For instance, an HTS campaign could screen for inhibitors of viral RNA polymerases by quantifying the incorporation of an azido-nucleoside analogue into newly synthesized RNA in a multi-well plate format. The luminescence- or fluorescence-based signal would be directly proportional to enzyme activity, allowing for rapid identification of potential inhibitors. nih.gov
Furthermore, libraries of novel 2'-azido-2'-deoxyinosine analogues and related compounds can be screened for biological activity. nih.govnih.gov Given the success of other nucleoside analogues as antiviral and anticancer agents, HTS can be employed to identify azido-nucleosides with potent therapeutic effects and favorable toxicological profiles. researchgate.net The development of robust cell-based and biochemical assays in HTS formats will be crucial for exploring the vast chemical space of these compounds and identifying new lead candidates for drug development. mdpi.com
| HTS Application Area | Role of 2'-Azido-2'-deoxyinosine Analogue | Screening Goal | Example Assay |
| Enzyme Inhibitor Screening | As a substrate for a polymerase or kinase. | Identify compounds that inhibit the incorporation of the analogue into nucleic acids. | A fluorescence-based assay where the incorporated azido-analogue is "clicked" to a fluorophore; a decrease in signal indicates inhibition. |
| Metabolic Labeling Studies | As a probe to measure rates of DNA/RNA synthesis. | Discover modulators of cellular nucleic acid synthesis. | Cell-based screening where cells are treated with library compounds, pulsed with an azido-nucleoside, and quantified via click chemistry. |
| Direct Therapeutic Screening | As a member of a compound library. | Identify analogues with direct antiviral or anticancer activity. | Cell viability assays where cells (e.g., cancer cells or virus-infected cells) are treated with different azido-nucleoside analogues to find those that induce cell death. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5'-Inosinic acid, 2'-azido-2'-deoxy-?
- Answer : Synthesis typically involves phosphoramidite chemistry to introduce the azido group at the 2'-position of the deoxyribose moiety. Key steps include:
- Step 1 : Protection of the 5'-hydroxyl group using dimethoxytrityl (DMT) to prevent undesired side reactions.
- Step 2 : Azide introduction via nucleophilic substitution with sodium azide under anhydrous conditions.
- Step 3 : Deprotection and purification via reverse-phase HPLC (C18 column) to isolate the target compound .
- Validation requires H/C NMR for structural confirmation and mass spectrometry (ESI-MS) to verify molecular weight .
Q. How should researchers handle stability challenges during storage of azido-modified nucleotides?
- Answer : The azido group is light-sensitive and prone to decomposition. Recommended protocols:
- Store lyophilized aliquots at -80°C under argon to prevent hydrolysis.
- Avoid exposure to reducing agents (e.g., DTT) to prevent azide-to-amine reduction.
- Monitor stability via UV-Vis spectroscopy (azide absorption at ~210 nm) and periodic HPLC analysis .
Advanced Research Questions
Q. How can computational modeling optimize the use of 5'-Inosinic acid, 2'-azido-2'-deoxy- in RNA structure-function studies?
- Answer : Molecular dynamics (MD) simulations can predict the impact of azido substitution on RNA duplex stability.
- Method : Use AMBER or CHARMM force fields to model the modified nucleotide within a helical context.
- Key parameters : Analyze hydrogen bonding, stacking interactions, and helical twist deviations compared to unmodified inosinic acid.
- Experimental validation via X-ray crystallography or cryo-EM is critical to resolve discrepancies between computational and empirical data .
Q. What strategies resolve contradictions in spectral data for azido-modified nucleotides?
- Answer : Common contradictions arise from:
- Dynamic proton exchange : Use low-temperature NMR (e.g., 273 K) to slow exchange rates and clarify splitting patterns.
- Azide tautomerism : Compare experimental N NMR with DFT-calculated chemical shifts.
- Impurity interference : Employ tandem MS (LC-MS/MS) to distinguish degradation products from the target compound .
Q. How does the azido modification affect enzymatic incorporation into oligonucleotides?
- Answer : The 2'-azido group sterically hinders polymerase activity. Mitigation strategies include:
- Using engineered polymerases (e.g., KOD XL) with expanded active sites.
- Optimizing reaction buffers with Mn instead of Mg to enhance substrate flexibility.
- Quantify incorporation efficiency via PAGE or capillary electrophoresis with fluorescent primers .
Methodological Considerations
Q. What analytical techniques validate the purity of 5'-Inosinic acid, 2'-azido-2'-deoxy-?
- Answer :
- HPLC : Use ion-pair chromatography (e.g., triethylammonium acetate buffer) to separate azido derivatives from deazidated byproducts.
- NMR : H-N HMBC detects azide resonance (δ ~120 ppm) to confirm functional group integrity.
- FT-IR : Azide asymmetric stretching (~2100 cm) provides complementary evidence .
Q. What are the ethical and safety implications of using azido-modified nucleotides in vivo?
- Answer :
- Toxicity : Azides can generate reactive nitrogen species; conduct cytotoxicity assays (e.g., MTT) in cell lines.
- Biosecurity : Follow institutional guidelines for handling azides (e.g., OSHA HCS standards for flammability and skin irritation ).
- Institutional Review Board (IRB) : Ensure approval for animal/human studies due to potential mutagenic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
